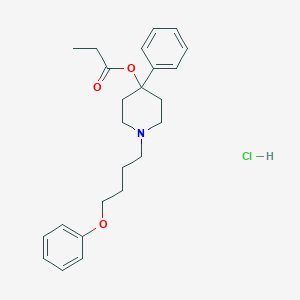
AB-35
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AB-35 is a complex organic compound that belongs to the class of piperidinols. This compound is characterized by its unique structure, which includes a piperidine ring substituted with phenyl and phenoxybutyl groups, and a propanoate ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AB-35 typically involves multiple steps:
Formation of the Piperidinol Core: The piperidinol core can be synthesized through the hydrogenation of pyridine derivatives or by the reduction of piperidone compounds.
Substitution Reactions: The phenyl and phenoxybutyl groups are introduced through nucleophilic substitution reactions. This involves reacting the piperidinol with phenyl halides and phenoxybutyl halides under basic conditions.
Esterification: The propanoate ester is formed by reacting the substituted piperidinol with propanoic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
AB-35 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or the piperidinol ring to piperidine.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the piperidinol ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halides, alkylating agents, and acids are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Pharmacological Applications
AB-35 has been investigated for its effects in drug delivery systems and cancer treatment due to its unique properties that enhance the efficacy of therapeutic agents.
Enhanced Permeability and Retention (EPR) Effect
One significant application of this compound is in the context of nanomedicine , where it is utilized to improve the EPR effect, which allows drugs to accumulate more effectively at tumor sites. This is crucial for enhancing the therapeutic index of anticancer drugs. Several studies have highlighted the role of this compound in:
- Vessel Modulation : It aids in normalizing tumor vasculature, thereby improving drug delivery.
- Combination Therapies : When used alongside physical treatments like hyperthermia or radiotherapy, this compound can significantly enhance drug accumulation in tumors .
Table 1: Summary of Pharmacological Applications of this compound
| Application Area | Mechanism | References |
|---|---|---|
| Nanomedicine | Enhances EPR effect | |
| Cancer Treatment | Modulates tumor vasculature | |
| Combination Therapy | Works with physical treatments |
Materials Science Applications
In materials science, this compound has been explored for its potential in developing advanced materials, particularly in the realm of two-dimensional (2D) materials.
Development of 2D Materials
This compound is being studied for its ability to stabilize and enhance the properties of 2D materials such as hexagonal boron nitride (hBN). The unique characteristics of this compound make it suitable for:
- Electrical Insulation : Its high optical transparency and electrical insulating properties allow for innovative applications in electronic devices.
- Nanoscale Synthesis : this compound can facilitate the synthesis of novel materials within confined nanospace, leading to the creation of materials that are otherwise unstable .
Table 2: Applications in Materials Science
| Application Area | Material Type | Key Properties |
|---|---|---|
| 2D Materials | Hexagonal Boron Nitride (hBN) | High optical transparency |
| Nanoscale Synthesis | Novel 2D materials | Stabilization of unstable compounds |
Case Studies and Research Findings
Several studies have provided insights into the applications of this compound:
Drug Delivery Systems
In a study focusing on cancer therapy, this compound was shown to significantly improve drug accumulation at tumor sites when combined with vessel modulation strategies. This led to enhanced therapeutic outcomes compared to conventional treatments .
Material Stability Enhancements
Research on 2D materials demonstrated that incorporating this compound into hBN matrices resulted in improved stability and performance under various conditions, making it a promising candidate for future electronic applications .
作用機序
The mechanism of action of AB-35 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Piperidinol, 1-(phenylmethyl)-: This compound has a similar piperidinol core but with a phenylmethyl group instead of the phenoxybutyl group.
4-Piperidinol, 1-(2-phenoxyethyl)-: This compound features a phenoxyethyl group, differing in the length of the alkyl chain.
4-Piperidinol, 1-(3-phenoxypropyl)-: Similar structure with a phenoxypropyl group.
Uniqueness
AB-35 is unique due to its specific substitution pattern and the presence of the propanoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
128864-82-4 |
|---|---|
分子式 |
C24H32ClNO3 |
分子量 |
418 g/mol |
IUPAC名 |
[1-(4-phenoxybutyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C24H31NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-8,11-14H,2,9-10,15-20H2,1H3;1H |
InChIキー |
TVCSDVBFCXMDRL-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CCN(CC1)CCCCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
正規SMILES |
CCC(=O)OC1(CCN(CC1)CCCCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Key on ui other cas no. |
128864-82-4 |
同義語 |
[1-(4-phenoxybutyl)-4-phenyl-4-piperidyl] propanoate hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















